molecular formula C17H17N5O4S B11075112 N-(1,3-benzodioxol-5-yl)-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide

N-(1,3-benzodioxol-5-yl)-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No.: B11075112
M. Wt: 387.4 g/mol
InChI Key: FRJDJUUYWRDSEL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound that features a benzodioxole ring, a tetrazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring opening.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring and the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Products may include partially reduced tetrazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving the inhibition of enzymes or binding to receptors. The benzodioxole and tetrazole rings may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to the presence of both the benzodioxole and tetrazole rings, which are not commonly found together in a single molecule. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17N5O4S

Molecular Weight

387.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,4,6-trimethyl-3-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H17N5O4S/c1-10-6-11(2)17(12(3)16(10)22-8-18-20-21-22)27(23,24)19-13-4-5-14-15(7-13)26-9-25-14/h4-8,19H,9H2,1-3H3

InChI Key

FRJDJUUYWRDSEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N2C=NN=N2)C)S(=O)(=O)NC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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